N,3,3-Trimethylbutane-1-sulfonamide

Catalog No.
S13702529
CAS No.
M.F
C7H17NO2S
M. Wt
179.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,3,3-Trimethylbutane-1-sulfonamide

Product Name

N,3,3-Trimethylbutane-1-sulfonamide

IUPAC Name

N,3,3-trimethylbutane-1-sulfonamide

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

InChI

InChI=1S/C7H17NO2S/c1-7(2,3)5-6-11(9,10)8-4/h8H,5-6H2,1-4H3

InChI Key

KZIKGLLWNHDFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCS(=O)(=O)NC

N,3,3-Trimethylbutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group (R−SO₂−) attached to an amine group (−NH₂). The full structural formula can be represented as C7H17NO2S\text{C}_7\text{H}_{17}\text{N}\text{O}_2\text{S}, indicating it contains seven carbon atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This compound is notable for its branched alkyl structure, which contributes to its unique chemical properties and biological activities.

Sulfonamides are known for their applications in medicinal chemistry, particularly as antibacterial agents. They function by inhibiting bacterial growth through the competitive inhibition of the enzyme dihydropteroate synthase, which is critical in folate synthesis.

Typical of sulfonamides:

  • Acid-Base Reactions: The nitrogen-hydrogen bond in sulfonamides can be deprotonated, allowing for the formation of sulfonamide anions, which can further react with electrophiles.
  • Formation of Sulfonyl Chlorides: Reacting with thionyl chloride can convert the sulfonamide into a sulfonyl chloride, which is a more reactive species useful for further synthetic applications.
  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions where nucleophiles attack the sulfur atom or the nitrogen atom depending on the reaction conditions.

These reactions highlight the versatility of N,3,3-Trimethylbutane-1-sulfonamide in organic synthesis and medicinal chemistry.

N,3,3-Trimethylbutane-1-sulfonamide exhibits biological activity primarily associated with its role as an antibiotic. Sulfonamides have been widely studied for their antibacterial properties against a range of pathogens. The mechanism involves inhibition of folate synthesis in bacteria, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.

Research indicates that modifications in the structure of sulfonamides can enhance their efficacy and reduce resistance in bacterial strains. For instance, compounds with branched alkyl groups like N,3,3-Trimethylbutane-1-sulfonamide may exhibit improved pharmacokinetic properties compared to linear counterparts.

The synthesis of N,3,3-Trimethylbutane-1-sulfonamide typically involves:

  • Reaction of Sulfonyl Chloride with Amine: A common method includes reacting 3,3-dimethylbutanamine with a sulfonyl chloride in a solvent such as pyridine to absorb hydrochloric acid produced during the reaction.
    R SO2Cl+2NHR SO2NR 2+HCl\text{R SO}_2\text{Cl}+\text{R }_2\text{NH}\rightarrow \text{R SO}_2\text{NR }_2+\text{HCl}
  • Use of Sulfinylamine Reagents: Recent advancements have introduced novel reagents such as tert-butylsulfinylamine that allow for more efficient synthesis under milder conditions and higher yields .

These methods provide pathways for synthesizing N,3,3-Trimethylbutane-1-sulfonamide in laboratory settings.

N,3,3-Trimethylbutane-1-sulfonamide finds applications in various fields:

  • Pharmaceuticals: As part of antibiotic formulations due to its antibacterial properties.
  • Agriculture: Potential use as a pesticide or herbicide due to its ability to inhibit microbial growth.
  • Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

These applications underscore the compound's importance in both medicinal and industrial chemistry.

Interaction studies involving N,3,3-Trimethylbutane-1-sulfonamide have focused on its binding affinity with various biological targets:

  • Metal Complexation: Studies indicate that sulfonamides can form stable complexes with metal ions such as Ruthenium(III), enhancing their therapeutic index .
  • DNA Interactions: Research has shown that certain sulfonamide derivatives interact with DNA molecules, potentially influencing their pharmacological effects .

These interactions are crucial for understanding the compound's mechanism of action and optimizing its use in therapeutic applications.

Several compounds share structural characteristics with N,3,3-Trimethylbutane-1-sulfonamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
SulfanilamideAcyclic SulfonamideFirst discovered sulfa drug; used primarily as an antibiotic.
SulfamethoxazoleAcyclic SulfonamideContains a methoxy group; widely used antibiotic against urinary tract infections.
HydrochlorothiazideAcyclic SulfonamideThiazide diuretic; used to treat hypertension and edema.
AmpiroxicamCyclic Sulfonamide (Sultam)Anti-inflammatory; used in pain management therapies.

N,3,3-Trimethylbutane-1-sulfonamide stands out due to its branched alkyl structure which may enhance solubility and bioavailability compared to linear counterparts.

This comprehensive overview provides insights into N,3,3-Trimethylbutane-1-sulfonamide's chemical properties, biological activities, synthesis methods, applications, interaction studies, and comparisons with similar compounds. Its unique structural features contribute to its potential utility in various scientific and medical fields.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.09799996 g/mol

Monoisotopic Mass

179.09799996 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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